

physicochemical characteristics of 2-Methylpyrazolo[1,5-a]pyrimidine-6-carboxylic acid

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Compound of Interest

Compound Name: 2-Methylpyrazolo[1,5-a]pyrimidine-6-carboxylic acid

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An In-depth Technical Guide to the Physicochemical Characteristics of **2-Methylpyrazolo[1,5-a]pyrimidine-6-carboxylic Acid**

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Methylpyrazolo[1,5-a]pyrimidine-6-carboxylic acid is a heterocyclic compound featuring a fused pyrazole and pyrimidine ring system.^[1] This scaffold is of significant interest in medicinal chemistry, often serving as a key building block in the synthesis of pharmaceutical compounds.^{[1][2]} Its structural rigidity and versatile substitution points make the pyrazolo[1,5-a]pyrimidine core a privileged motif in drug discovery.^[2] This document provides a comprehensive overview of the known physicochemical properties, experimental protocols for its synthesis, and logical workflows for its characterization.

Core Physicochemical Properties

The fundamental physicochemical characteristics of **2-Methylpyrazolo[1,5-a]pyrimidine-6-carboxylic acid** are critical for its application in research and development, influencing factors

such as solubility, membrane permeability, and formulation. The data compiled from various sources is summarized below.

Table 1: Summary of Physicochemical Data

Property	Value	Source(s)
IUPAC Name	2-methylpyrazolo[1,5-a]pyrimidine-6-carboxylic acid	[3]
CAS Number	739364-95-5	[1][3][4]
Molecular Formula	C ₈ H ₇ N ₃ O ₂	[1][4][5]
Molecular Weight	177.16 g/mol	[1][3][4]
Appearance	White to Off-White/Light yellow solid, powder, or crystal	[1][6][7]
Melting Point	238 °C (decomposition)	[1][6][8][9]
Solubility	Slightly soluble in DMSO and Methanol (with heating)	[1][10]
Predicted pKa	-0.17 ± 0.41	[10]
Computed LogP	0.3	[3]
Predicted Density	1.49 ± 0.1 g/cm ³ (at 20 °C, 760 Torr)	[1]

Experimental Protocols: Synthesis

The synthesis of **2-Methylpyrazolo[1,5-a]pyrimidine-6-carboxylic acid** can be achieved through several routes. Below are detailed methodologies for common laboratory-scale preparations.

Method 1: Hydrolysis of Amide Precursor

This protocol outlines the synthesis via the hydrolysis of **2-methylpyrazolo[1,5-a]pyrimidine-6-carboxylic acid** amide.[4][11]

Workflow Diagram: Synthesis via Amide Hydrolysis

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Caption: Workflow for the synthesis of the title compound via base-catalyzed hydrolysis.

Detailed Steps:

- Reaction Setup: Dissolve **2-methylpyrazolo[1,5-a]pyrimidine-6-carboxylic acid** amide (e.g., 475 mg) in ethanol (e.g., 5 mL) in a suitable reaction flask.[4][11]
- Hydrolysis: Add a 5 N aqueous solution of sodium hydroxide (e.g., 2 mL) to the mixture.[4][11]
- Heating: Stir the reaction mixture at 70 °C for 1 hour.[4][11]
- Work-up: After the reaction is complete, cool the mixture to room temperature. Add water to dilute the mixture and wash with ethyl acetate to remove any unreacted starting material or non-polar impurities.[4]
- Isolation: Separate the aqueous phase. Carefully add 2 N hydrochloric acid dropwise to the aqueous phase until it becomes acidic (pH 2-3), which will cause the product to precipitate.[4]
- Purification: Collect the precipitated white crystals by filtration. Wash the collected solid sequentially with water and n-hexane.[4]
- Drying: Dry the final product under reduced pressure to yield **2-methylpyrazolo[1,5-a]pyrimidine-6-carboxylic acid**. [4] The reported yield for this method is approximately 63%. [4]

Method 2: Oxidation of Aldehyde Precursor

This protocol details the synthesis by oxidizing 6-carbaldehyde-2-methyl-pyrazolo[1,5-a]pyrimidine.^[4]

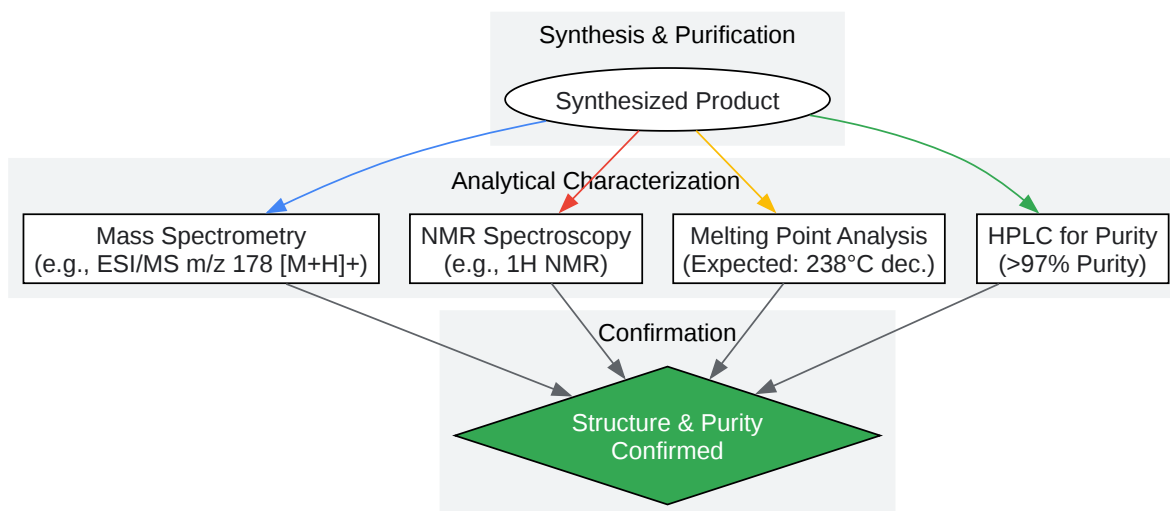
Detailed Steps:

- **Reaction Setup:** In a four-necked flask equipped with a mechanical stirrer and thermometer, add 6-carbaldehyde-2-methyl-pyrazolo[1,5-a]pyrimidine (e.g., 35.2 g, 0.22 mol) and water (e.g., 100 mL).^[4]
- **Oxidation:** Add 30% hydrogen peroxide (e.g., 41.9 g, 0.33 mol) and sodium chlorite (e.g., 29.9 g, 0.33 mol).^[4]
- **Heating:** Raise the temperature of the reaction mixture to 50 °C and maintain for 1 hour.^[4]
- **Quenching & Isolation:** Cool the mixture to 20 °C. Test for completion using TLC. Quench any remaining oxidizing agents with sodium sulfite. Adjust the pH to 2-3 with hydrochloric acid to precipitate the product.^[4]
- **Purification:** Filter the solid and recrystallize from ethanol (e.g., 200 mL) to obtain the pure product as a white solid.^[4] This method has a reported yield of 76.7%.^[4]

Compound Characterization Workflow

The identity and purity of a synthesized compound must be confirmed through analytical methods.

Diagram: Compound Identification & Purity Workflow



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Caption: Logical workflow for the analytical confirmation of the synthesized compound.

Analytical Data Points:

- Mass Spectrometry: Electrospray ionization mass spectrometry (ESI/MS) should show parent ions corresponding to the molecular weight. Expected values are m/z 178 for $[M+H]^+$ and 176 for $[M-H]^-$.^{[4][12]}
- NMR Spectroscopy: 1H NMR spectroscopy provides structural confirmation. In DMSO- d_6 , expected peaks include signals for the pyrimidine and pyrazole protons, as well as the methyl group singlet (around δ 2.46 ppm).^[12]
- Purity Analysis: High-performance liquid chromatography (HPLC) is typically used to assess the purity of the final compound, which is often reported to be >97%.^[6]

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